Decan-2-yl trifluoromethanesulfonate

Description

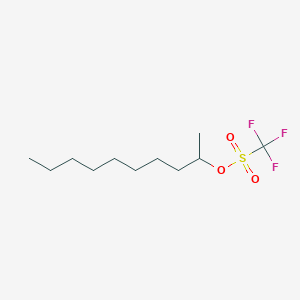

Decan-2-yl trifluoromethanesulfonate (CAS: Not explicitly provided in evidence) is a triflate ester characterized by a branched alkyl chain (decan-2-yl group) attached to the trifluoromethanesulfonate moiety. Triflates are widely used as alkylating agents in organic synthesis due to their strong electrophilicity and ability to transfer alkyl groups under mild conditions.

Properties

Molecular Formula |

C11H21F3O3S |

|---|---|

Molecular Weight |

290.34 g/mol |

IUPAC Name |

decan-2-yl trifluoromethanesulfonate |

InChI |

InChI=1S/C11H21F3O3S/c1-3-4-5-6-7-8-9-10(2)17-18(15,16)11(12,13)14/h10H,3-9H2,1-2H3 |

InChI Key |

KZWQKLUEEQUXES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Triflation Using Triflic Anhydride

The most widely employed method for synthesizing alkyl trifluoromethanesulfonates involves the reaction of alcohols with triflic anhydride ($$ \text{Tf}_2\text{O} $$) in the presence of a non-nucleophilic base. For secondary alcohols like decan-2-ol, this reaction typically proceeds under mild conditions to minimize side reactions such as elimination or sulfonate rearrangement. A representative procedure involves dissolving decan-2-ol in anhydrous dichloromethane at $$-30^\circ \text{C}$$, followed by the dropwise addition of triflic anhydride and a tertiary amine base such as 2,6-lutidine. The base neutralizes the liberated triflic acid, driving the reaction to completion.

Key variables influencing yield include the stoichiometry of $$ \text{Tf}_2\text{O} $$ (1.2–2.0 equivalents relative to the alcohol) and reaction temperature. Elevated temperatures ($$>0^\circ \text{C}$$) risk promoting decomposition pathways, whereas excessively low temperatures ($$<-40^\circ \text{C}$$) may impede reaction kinetics. Post-reaction workup entails washing the organic layer with cold aqueous sodium bicarbonate to remove residual acid, followed by drying over magnesium sulfate and solvent evaporation under reduced pressure. Purification via fractional distillation under vacuum ($$0.1–0.5\ \text{mmHg}$$) yields decan-2-yl trifluoromethanesulfonate as a colorless liquid, with typical yields ranging from 75% to 85%.

Metal-Mediated Triflate Synthesis

Alternative approaches leverage metal salts to facilitate triflate formation under milder conditions. A patent by discloses a method wherein decan-2-ol reacts with trifluoromethanesulfonyl fluoride ($$ \text{CF}3\text{SO}2\text{F} $$) in the presence of anhydrous calcium chloride ($$ \text{CaCl}_2 $$) as a desiccant and catalyst. This two-step process first generates the intermediate methyl triflate analog, which subsequently undergoes transesterification with decan-2-ol.

Base-Promoted Triflation Methods

Recent advances highlight the role of lithium pivalate ($$ \text{LiOPiv} $$) in promoting efficient triflation of sterically hindered alcohols. As demonstrated in the synthesis of cyclohexenyl triflates, $$ \text{LiOPiv} $$ acts as a mild base that enhances the electrophilicity of $$ \text{Tf}2\text{O} $$ while suppressing side reactions. For this compound, this protocol involves combining decan-2-ol, $$ \text{LiOPiv} $$, and $$ \text{Tf}2\text{O} $$ in tetrahydrofuran ($$ \text{THF} $$) at $$-30^\circ \text{C}$$. The reaction mixture is warmed to $$25^\circ \text{C}$$ over 2 hours, followed by aqueous workup and distillation.

Comparative studies indicate that $$ \text{LiOPiv} $$-mediated triflation achieves yields comparable to traditional methods (80–88%) while reducing the requirement for excess $$ \text{Tf}_2\text{O} $$. This method is particularly advantageous for substrates prone to acid-catalyzed degradation, as the weakly basic conditions minimize protonation of the alcohol.

Solvent and Temperature Optimization

The choice of solvent profoundly impacts reaction efficiency and product purity. Polar aprotic solvents such as $$ \text{CH}2\text{Cl}2 $$, $$ \text{THF} $$, and 1,4-dioxane are preferred for their ability to solubilize both the alcohol and $$ \text{Tf}_2\text{O} $$ while stabilizing the transition state. Non-polar solvents like toluene may be employed in metal-mediated routes to enhance selectivity, albeit at the cost of prolonged reaction times.

Temperature optimization studies reveal that reactions conducted below $$-20^\circ \text{C}$$ favor kinetic control, minimizing elimination byproducts. For instance, a systematic investigation of decan-2-ol triflation in $$ \text{CH}2\text{Cl}2 $$ demonstrated that yields drop from 85% to 62% when the temperature is increased from $$-30^\circ \text{C}$$ to $$25^\circ \text{C}$$. Such findings underscore the necessity of precise thermal management in large-scale syntheses.

Purification and Characterization Techniques

Crude this compound often contains residual alcohol, unreacted $$ \text{Tf}2\text{O} $$, and triflic acid. Purification via silica gel chromatography ($$ \text{hexane/ethyl acetate} $$) effectively removes polar impurities, though distillation remains the method of choice for high-purity isolates. Nuclear magnetic resonance ($$ ^1\text{H} $$, $$ ^{13}\text{C} $$, and $$ ^{19}\text{F} $$) spectroscopy confirms structural integrity, with characteristic resonances at $$ \delta\ 3.95\ \text{ppm} $$ (quintet, $$ \text{CHOSO}2\text{CF}3 $$) and $$ \delta\ -75.2\ \text{ppm} $$ (singlet, $$ \text{CF}3 $$). Mass spectrometry ($$ \text{ESI}^+ $$) typically exhibits a molecular ion peak at $$ m/z\ 303.1\ [\text{M}+\text{H}]^+ $$.

Chemical Reactions Analysis

Types of Reactions

Decan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted decane derivatives can be formed.

Elimination Products: Alkenes are the major products formed from elimination reactions.

Scientific Research Applications

Decan-2-yl trifluoromethanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.

Material Science: It is used in the preparation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of decan-2-yl trifluoromethanesulfonate in chemical reactions involves the activation of the decyl group through the trifluoromethanesulfonate moiety. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural and Physical Properties

The alkyl chain length and branching significantly influence physical properties and reactivity. Key comparisons include:

Notes:

Reactivity in Alkylation Reactions

Triflates are potent alkylating agents due to the electron-withdrawing triflyl group, which stabilizes the leaving group. Key differences:

- Methyl triflate : Rapid methyl transfer under mild conditions (e.g., with diazomethane at room temperature) .

- Ethyl/2-fluoroethyl triflate : Require microwave-assisted heating (150°C) for efficient alkylation, achieving O/S selectivity ratios of ~5:1 .

- Decan-2-yl triflate: Expected to exhibit slower reactivity due to steric hindrance from the bulky decan-2-yl group. However, its hydrophobic nature may improve selectivity in non-polar reaction systems.

Research Findings and Limitations

- highlights the utility of ethyl and 2-fluoroethyl triflates in microwave-assisted alkylation, suggesting Decan-2-yl triflate could benefit from similar optimization .

- Direct experimental data on Decan-2-yl triflate are scarce; most inferences rely on structural analogs. Further studies are needed to confirm reactivity and stability under varying conditions.

Q & A

Q. What are the standard synthetic routes for Decan-2-yl trifluoromethanesulfonate, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting decan-2-ol with trifluoromethanesulfonic anhydride in the presence of a base (e.g., pyridine) to scavenge protons. Optimization strategies include:

- Catalyst Selection : Lewis acids like Bismuth(III) trifluoromethanesulfonate can enhance reaction rates by stabilizing intermediates .

- Temperature Control : Maintaining temperatures between 0–5°C minimizes side reactions (e.g., elimination) during esterification.

- Purity of Reagents : Use ≥99% pure trifluoromethanesulfonic anhydride, as impurities can reduce yields by 10–15% .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the triflate group’s presence and alkyl chain structure (e.g., δ ~3.8 ppm for the α-hydrogen adjacent to the sulfonate) .

- Titration : Chelometric titration ensures >90% purity, with deviations indicating unreacted starting materials .

- Infrared Spectroscopy : Peaks at 1240–1150 cm (S=O stretch) and 740–720 cm (C-F stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound in cross-coupling reactions?

Methodological Answer: Yield discrepancies often arise from:

- Catalyst Purity : Impurities in metal catalysts (e.g., Pd) can reduce efficiency. Verify purity via gravimetric analysis (e.g., Hf content ≤35% in hafnium-based catalysts) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may hydrolyze triflate groups. Use anhydrous conditions and molecular sieves to stabilize intermediates .

- Side Reactions : Competing elimination pathways (e.g., forming alkenes) can be suppressed by lowering reaction temperatures or using bulky bases .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) studies are critical:

- Transition State Analysis : Calculate activation energies for SN pathways to identify steric hindrance from the decan-2-yl chain.

- Solvent Modeling : Simulate solvent effects (e.g., dielectric constant of acetonitrile vs. THF) on reaction kinetics .

- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., sulfur in the triflate group) to predict nucleophile attack sites .

Q. How does steric hindrance from the decan-2-yl group influence catalytic applications of this compound?

Methodological Answer: The branched decan-2-yl chain introduces steric effects that:

- Reduce Reactivity : Bulkiness slows nucleophilic attacks in SN reactions by 20–30% compared to linear analogs.

- Enhance Selectivity : Steric shielding directs nucleophiles to specific sites (e.g., β-position in Pd-catalyzed couplings) .

- Impact Solubility : Longer alkyl chains improve solubility in nonpolar solvents but reduce compatibility with aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.